molecular formula C11H11N3O2 B3020242 N'-acetyl-1H-indole-3-carbohydrazide CAS No. 93397-83-2

N'-acetyl-1H-indole-3-carbohydrazide

Cat. No.: B3020242
CAS No.: 93397-83-2
M. Wt: 217.228
InChI Key: CHLPZRQPTYGHAA-UHFFFAOYSA-N
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Description

N’-acetyl-1H-indole-3-carbohydrazide: is a chemical compound with the molecular formula C11H11N3O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-1H-indole-3-carbohydrazide typically involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of N’-acetyl-1H-indole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .

Scientific Research Applications

N’-acetyl-1H-indole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.

    Biology: The compound is studied for its role in cell biology and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-acetyl-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • Indole-3-acetic acid
  • Indole-3-carboxylic acid

Comparison: N’-acetyl-1H-indole-3-carbohydrazide is unique due to its specific acetyl and carbohydrazide functional groups, which confer distinct chemical and biological properties. Compared to indole-3-carboxaldehyde, it has enhanced stability and reactivity. Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications. Indole-3-carboxylic acid, on the other hand, shares some similarities in chemical reactivity but lacks the specific functional groups present in N’-acetyl-1H-indole-3-carbohydrazide .

Properties

IUPAC Name

N'-acetyl-1H-indole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPZRQPTYGHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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